molecular formula C17H16ClFN4O B6454829 2-tert-butyl-N-(4-chloro-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549006-39-3

2-tert-butyl-N-(4-chloro-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454829
CAS No.: 2549006-39-3
M. Wt: 346.8 g/mol
InChI Key: QPWSTCUOZNRYHV-UHFFFAOYSA-N
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Description

2-tert-butyl-N-(4-chloro-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines This compound is characterized by the presence of a tert-butyl group, a chloro-fluorophenyl group, and a carboxamide group attached to the imidazo[1,2-b]pyridazine core

Preparation Methods

The synthesis of 2-tert-butyl-N-(4-chloro-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the tert-butyl group, the chloro-fluorophenyl group, and the carboxamide group. Common reagents used in these reactions include various halogenating agents, amines, and carboxylic acid derivatives. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

2-tert-butyl-N-(4-chloro-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles such as amines or thiols.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-tert-butyl-N-(4-chloro-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of 2-tert-butyl-N-(4-chloro-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

2-tert-butyl-N-(4-chloro-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide can be compared with other similar compounds, such as:

    Imidazo[1,2-b]pyridazine derivatives: These compounds share the same core structure but differ in the substituents attached to the core. They may have different biological activities and chemical properties.

    Carboxamide derivatives: Compounds with a carboxamide group may have similar chemical reactivity but different biological activities depending on the other substituents present.

    Chloro-fluorophenyl derivatives: These compounds contain the chloro-fluorophenyl group and may have similar chemical reactivity but different biological activities depending on the other functional groups present.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-tert-butyl-N-(4-chloro-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN4O/c1-17(2,3)14-9-23-15(21-14)7-6-13(22-23)16(24)20-12-5-4-10(18)8-11(12)19/h4-9H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWSTCUOZNRYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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